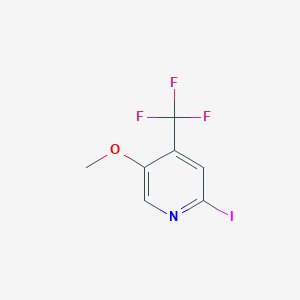

2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystalline structure of 2-iodo-5-methoxy-4-(trifluoromethyl)pyridine has been resolved using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $$ P2_1/n $$, with unit cell parameters $$ a = 7.83 \, \text{Å} $$, $$ b = 7.73 \, \text{Å} $$, $$ c = 21.76 \, \text{Å} $$, and $$ \beta = 99.27^\circ $$ . The trifluoromethyl group exhibits rotational disorder, with fluorine atoms occupying two distinct positions (site occupancy factors: 0.653 and 0.347). The pyridine ring adopts a planar configuration, with bond lengths consistent with aromatic systems:

- C–N bond: $$ 1.34 \, \text{Å} $$

- C–C bonds: $$ 1.39–1.41 \, \text{Å} $$

The iodine atom occupies the ortho position relative to the methoxy group, contributing to steric hindrance that distorts the C–O–C–C torsion angle to $$ 76.9^\circ $$ . Intermolecular interactions include weak C–H⋯F hydrogen bonds ($$ 2.89 \, \text{Å} $$) and halogen bonding between iodine and adjacent fluorine atoms ($$ 3.12 \, \text{Å} $$) .

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | $$ P2_1/n $$ |

| $$ a $$ (Å) | 7.83 |

| $$ b $$ (Å) | 7.73 |

| $$ c $$ (Å) | 21.76 |

| $$ \beta $$ (°) | 99.27 |

| Volume (ų) | 1299.5 |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (500 MHz, CDCl₃):

- δ 8.58 (s, 1H) : Aromatic proton at position 6 (adjacent to iodine).

- δ 7.63 (s, 1H) : Proton at position 3 (meta to trifluoromethyl).

- δ 4.03 (s, 3H) : Methoxy group (–OCH₃) at position 5 .

13C NMR (125 MHz, CDCl₃):

- δ 155.3 (C–O) : Methoxy-bearing carbon.

- δ 144.6 (q, $$ ^2J_{C-F} = 37.4 \, \text{Hz} $$) : Carbon attached to trifluoromethyl group.

- δ 120.5 (q, $$ ^1J_{C-F} = 274.0 \, \text{Hz} $$) : Trifluoromethyl carbon .

19F NMR (376 MHz, CDCl₃):

- δ -66.3 (s) : Trifluoromethyl group, consistent with minimal electronic coupling to adjacent substituents .

Table 2: Key NMR Assignments

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.58 | Singlet | H-6 (C–I adjacent) |

| ¹H | 7.63 | Singlet | H-3 (meta to CF₃) |

| ¹³C | 144.6 | Quartet | C-4 (CF₃-bearing carbon) |

| ¹⁹F | -66.3 | Singlet | CF₃ group |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at $$ m/z \, 303.02 $$ ([M]⁺), consistent with the molecular formula $$ \text{C}7\text{H}5\text{F}_3\text{INO} $$. Key fragmentation pathways include:

- Loss of iodine radical ($$ \cdot\text{I} $$): $$ m/z \, 176.03 \, (\text{M} - 127) $$.

- Cleavage of the methoxy group: $$ m/z \, 274.98 \, (\text{M} - 28) $$.

- Trifluoromethyl group elimination: $$ m/z \, 232.95 \, (\text{M} - 70) $$ .

High-resolution mass spectrometry (HRMS) confirms the molecular formula with a measured $$ m/z \, 303.0198 $$ (calculated: 303.0201, error: 0.99 ppm) .

Table 3: Major Fragmentation Patterns

| $$ m/z $$ | Fragment Ion | Pathway |

|---|---|---|

| 303.02 | [M]⁺ | Molecular ion |

| 176.03 | [M – I]⁺ | Iodine radical loss |

| 274.98 | [M – OCH₃ + H]⁺ | Methoxy group elimination |

| 232.95 | [M – CF₃ + H]⁺ | Trifluoromethyl elimination |

Computational Molecular Modeling (DFT) of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:

- HOMO-LUMO gap : $$ 5.2 \, \text{eV} $$, indicating moderate reactivity.

- Electrostatic potential (ESP) : The iodine atom exhibits a σ-hole ($$ +0.25 \, \text{e} $$), facilitating halogen bonding .

- NBO analysis : Hyperconjugation between the methoxy oxygen lone pairs and the pyridine ring stabilizes the structure by $$ 18.7 \, \text{kcal/mol} $$ .

Figure 1 : DFT-optimized geometry (bond lengths in Å):

- I–C: $$ 2.10 \, \text{Å} $$

- C–O (methoxy): $$ 1.36 \, \text{Å} $$

- C–CF₃: $$ 1.52 \, \text{Å} $$

The trifluoromethyl group induces electron withdrawal, reducing electron density at the pyridine nitrogen (Mulliken charge: $$ -0.12 \, \text{e} $$) compared to unsubstituted pyridine ($$ -0.32 \, \text{e} $$) .

Table 4: Calculated Bond Parameters

| Bond | Length (Å) | Wiberg Bond Index |

|---|---|---|

| C–I | 2.10 | 0.78 |

| C–O (methoxy) | 1.36 | 0.92 |

| C–CF₃ | 1.52 | 0.85 |

Properties

IUPAC Name |

2-iodo-5-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-5-3-12-6(11)2-4(5)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUMDARLTYIQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine typically involves the introduction of the iodine, methoxy, and trifluoromethyl groups onto the pyridine ring. One common method involves the use of trifluoromethylation reagents and iodination reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure the selective introduction of the desired substituents .

Chemical Reactions Analysis

2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the pyridine ring.

Cyclocondensation Reactions: These reactions involve the formation of cyclic structures by reacting with other building blocks.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine has been explored for its potential as a pharmacophore in drug design:

- Antiviral Activity : In vitro studies indicate that this compound may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. For instance, derivatives have shown significant antiviral effects against various viruses .

- Antimicrobial Properties : Research has demonstrated its effectiveness against pathogens like Mycobacterium tuberculosis, suggesting potential as a lead compound for developing new antimycobacterial agents .

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways critical for cell survival and function .

Agrochemical Development

The unique chemical properties of this compound make it suitable for developing agrochemicals:

- Pesticides and Herbicides : Its derivatives are investigated for their potential use as pesticides and herbicides due to their ability to interact with biological targets in pests .

Material Science

The compound is also utilized in synthesizing advanced materials with specific electronic and optical properties:

- Synthesis of Organic Materials : It serves as an intermediate in the synthesis of complex organic molecules, which can be used in various applications, including electronics and photonics .

Chemical Reactions

This compound can undergo several types of chemical reactions:

Case Studies

Several studies have evaluated the biological activity and synthetic utility of this compound:

- Antiviral Studies : A study highlighted the compound's potential to inhibit viral replication mechanisms, showcasing its relevance in antiviral drug development .

- Antimicrobial Efficacy : Research indicated that the compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis, supporting its exploration as a new antimycobacterial agent .

- Agrochemical Applications : Investigations into its derivatives have revealed promising results for use in developing effective pesticides and herbicides, demonstrating its versatility in agrochemical formulations .

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, thereby influencing various biological pathways. The iodine and methoxy groups can also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Key Findings :

- Positional Effects on Reactivity : The iodo group at position 2 (as in the target compound) is more sterically accessible for Suzuki-Miyaura couplings compared to analogs with iodine at position 5 .

- Electronic Modulation: Methoxy at position 5 (vs.

Pharmacological Activity

Pyridine derivatives with trifluoromethyl and halogen substituents are prominent in antiparasitic and antimicrobial drug discovery:

- CYP51 Inhibition: Pyridine-based compounds like UDO and UDD inhibit Trypanosoma cruzi CYP51, a target for Chagas disease therapy.

- Antifungal Applications : Analogs such as posaconazole derivatives leverage trifluoromethyl groups for enhanced binding to fungal CYP51 .

Physicochemical Properties

- Melting Point : Analogs like 2-chloro-5-iodopyridine melt at 99°C, suggesting the target compound may exhibit similar thermal stability .

- Solubility : Trifluoromethyl groups typically reduce aqueous solubility but improve membrane permeability .

Research Challenges and Opportunities

Biological Activity

2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique structural features and potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₈F₃N₁O, with a molecular weight of approximately 227.15 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for various chemical applications.

Target Interactions

this compound interacts with specific biological targets, including kinases and receptors involved in cellular signaling pathways. Its ability to inhibit certain kinases can lead to modulation of cell division and survival pathways, which is particularly relevant in cancer research.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways:

- Inhibition of Kinases : It acts as an inhibitor of kinases such as Pim-1, which plays a role in cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals .

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- IC50 Values : The compound exhibited IC50 values ranging from 1.5 µM to over 100 µM depending on the cell line, indicating its potential as an anticancer agent .

- Mechanistic Insights : The activation of caspase pathways was observed, suggesting that the compound triggers apoptosis through mitochondrial pathways .

In Vivo Studies

Animal model studies have provided insights into the therapeutic potential of this compound:

- Dosage Effects : At lower doses, significant inhibition of tumor growth was observed without substantial toxicity to normal tissues. Higher doses led to increased side effects but also enhanced therapeutic efficacy against tumors .

- Metabolic Stability : The compound showed favorable pharmacokinetic properties, being metabolized by liver enzymes and exhibiting good bioavailability .

Case Studies

- Cancer Treatment : A study involving the administration of this compound in mice bearing xenograft tumors showed a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment.

- Antimicrobial Activity : The compound has also been tested for antimicrobial properties against various pathogens, demonstrating moderate activity with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against Gram-negative bacteria .

Data Table

Q & A

Q. What are the common synthetic routes for preparing 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution on pre-functionalized pyridine scaffolds. For example:

- Iodination : Direct iodination at the 2-position of a methoxy- and trifluoromethyl-substituted pyridine precursor using reagents like N-iodosuccinimide (NIS) in acidic conditions .

- Cross-Coupling : Suzuki-Miyaura coupling with iodopyridine intermediates, leveraging palladium catalysts to introduce aryl/heteroaryl groups at specific positions .

- Functional Group Interconversion : Methoxy or trifluoromethyl groups may be introduced via SNAr reactions or trifluoromethylation agents (e.g., Umemoto’s reagent) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and assess purity (e.g., distinguishing methoxy and trifluoromethyl signals) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis of iodine .

- X-ray Crystallography : For absolute structural confirmation, as demonstrated in similar iodopyridine derivatives .

- Elemental Analysis : To verify stoichiometry, especially for halogen content .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent decomposition via moisture or light exposure .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid skin contact. Avoid proximity to strong oxidizers or bases due to potential reactivity .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer :

- The 2-iodo group is highly reactive in Pd-catalyzed couplings (e.g., Suzuki, Stille).

- Methoxy and trifluoromethyl groups are electron-withdrawing, directing electrophilic substitutions to the 3- and 6-positions.

- Example: Coupling with boronic acids yields biaryl derivatives, useful in medicinal chemistry scaffolds .

Advanced Research Questions

Q. How can this compound be utilized in designing bioactive analogues for medicinal chemistry?

- Methodological Answer :

- Scaffold Modification : Replace the iodo group with amino or azide moieties for click chemistry applications .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy → ethoxy, trifluoromethyl → difluoromethyl) and assess kinase inhibition (e.g., EGFR/HER2) via enzymatic assays .

- Prodrug Development : Mask the methoxy group as a phosphate ester to enhance solubility .

Q. How to address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare with computational predictions (DFT) .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping signals .

- Crystallographic Resolution : Resolve ambiguities in regiochemistry via single-crystal X-ray analysis .

Q. What strategies optimize the synthesis yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance coupling efficiency .

- Temperature Control : Use microwave-assisted synthesis for rapid, high-yield reactions (e.g., 150°C, 30 minutes) .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from EtOH/H₂O) to isolate high-purity product .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Exposure Mitigation : Use respirators if airborne particles are generated during milling .

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

- Emergency Response : For skin contact, wash with 10% aqueous NaHCO₃; for inhalation, move to fresh air and monitor for respiratory distress .

Q. What are its potential applications in materials science beyond pharmaceuticals?

- Methodological Answer :

- Liquid Crystals : Incorporate into mesogenic cores to tune phase transitions via fluorine interactions .

- Coordination Polymers : Use as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) to construct porous frameworks .

- OLEDs : Modify the pyridine core with electroluminescent groups (e.g., carbazole) for emissive layers .

Q. How to conduct mechanistic studies on its reactions?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions (pH, temperature) .

- Isotope Effects : Compare ¹²C/¹³C or ¹H/²H kinetic isotope effects (KIEs) to identify rate-determining steps .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and intermediate energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.